molecular formula C9H3BrF3NO2 B1416982 5-Bromo-2-cyano-4-(trifluoromethyl)benzoic acid CAS No. 1805186-69-9

5-Bromo-2-cyano-4-(trifluoromethyl)benzoic acid

Cat. No.: B1416982
CAS No.: 1805186-69-9
M. Wt: 294.02 g/mol
InChI Key: JFIWAPDBLLTTAS-UHFFFAOYSA-N
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Description

5-Bromo-2-cyano-4-(trifluoromethyl)benzoic acid is an organic compound that features a bromine atom, a cyano group, and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyano-4-(trifluoromethyl)benzoic acid typically involves multiple steps. One common method starts with 4-bromo-2-(trifluoromethyl)benzonitrile as the starting material. This compound undergoes a series of reactions, including halogenation and subsequent hydrolysis, to introduce the cyano and carboxylic acid groups .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. These methods may include the use of catalysts and specific reaction conditions to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyano-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reductions, and oxidizing agents such as potassium permanganate for oxidations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while reduction reactions can produce amines .

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyano-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyano group can form hydrogen bonds with biological targets, while the bromine atom can participate in halogen bonding .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-cyano-4-(trifluoromethyl)benzoic acid
  • 4-Bromo-2-cyano-5-(trifluoromethyl)benzoic acid
  • 5-Bromo-2-chloro-4-(trifluoromethyl)benzoic acid

Uniqueness

5-Bromo-2-cyano-4-(trifluoromethyl)benzoic acid is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions with other molecules. The presence of the trifluoromethyl group also imparts unique electronic properties that can enhance its stability and biological activity .

Properties

IUPAC Name

5-bromo-2-cyano-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrF3NO2/c10-7-2-5(8(15)16)4(3-14)1-6(7)9(11,12)13/h1-2H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIWAPDBLLTTAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(F)(F)F)Br)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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